molecular formula C15H16N2O3 B6513761 6-(3,5-dimethylbenzoyl)-5-ethylpyrimidine-2,4(1H,3H)-dione CAS No. 171048-67-2

6-(3,5-dimethylbenzoyl)-5-ethylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B6513761
CAS No.: 171048-67-2
M. Wt: 272.30 g/mol
InChI Key: DTOIQAIIROKCPI-UHFFFAOYSA-N
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Description

6-(3,5-Dimethylbenzoyl)-5-ethylpyrimidine-2,4(1H,3H)-dione ( 171048-67-2) is a chemical compound with the molecular formula C 15 H 16 N 2 O 3 and a molecular weight of 272.30 g/mol . This pyrimidinedione derivative is of significant interest in medicinal chemistry research, particularly for its potential as an antiviral agent. It belongs to a class of pyrimidinedione derivatives that have been investigated for their antiviral properties . Specifically, research indicates that related compounds within this structural class function as reverse transcriptase inhibitors, positioning them as valuable tools in virology studies, such as for the development of therapies against HIV/AIDS . The compound is characterized by its pyrimidine-2,4-dione core, which is substituted with an ethyl group at the 5-position and a 3,5-dimethylbenzoyl group at the 6-position. This structure is part of a broader family of nitrogen-containing heterocycles known for their diverse biological activities, making them privileged scaffolds in drug discovery . Researchers can utilize this compound for probing biological mechanisms, developing structure-activity relationships (SAR), and as a building block in the synthesis of more complex molecular entities. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-(3,5-dimethylbenzoyl)-5-ethyl-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-4-11-12(16-15(20)17-14(11)19)13(18)10-6-8(2)5-9(3)7-10/h5-7H,4H2,1-3H3,(H2,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOIQAIIROKCPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=O)NC1=O)C(=O)C2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Pyrimidinedione Backbone

The unsubstituted 2,4(1H,3H)-pyrimidinedione is typically synthesized via cyclization of urea with diethyl malonate under acidic conditions. For ethyl and benzoyl functionalization, pre-substituted malonate derivatives or post-synthetic modifications are utilized.

Position-Specific Reactivity

The 5- and 6-positions of pyrimidinediones exhibit distinct electronic environments due to conjugation with the carbonyl groups. Position 5 is more nucleophilic, favoring alkylation, whereas position 6 is electrophilic, enabling acyl group introduction via Friedel-Crafts or nucleophilic substitution.

Optimization of Alkylation Conditions

  • Solvent : Polar aprotic solvents (e.g., DMF) improve reagent solubility and reaction kinetics.

  • Temperature : Elevated temperatures (70–80°C) reduce reaction times but may promote side reactions.

  • Catalyst : LiI increases electrophilicity of the alkylating agent, facilitating nucleophilic attack at position 5.

Installation of the 3,5-Dimethylbenzoyl Group at Position 6

The 3,5-dimethylbenzoyl moiety is introduced via condensation or acylation reactions, often requiring activation of the pyrimidinedione core.

Tosylate-Mediated Condensation

A pivotal method involves reacting 5-ethylpyrimidinedione with 3,5-dimethylbenzoyl chloride in pyridine, which acts as both solvent and base (Figure 1). The reaction proceeds via nucleophilic acyl substitution, with the pyridine neutralizing generated HCl.

Reaction Scheme

Friedel-Crafts Acylation

For electron-rich pyrimidinediones, Friedel-Crafts acylation with 3,5-dimethylbenzoyl chloride in the presence of Lewis acids (e.g., AlCl3) is feasible. However, this method risks over-acylation and requires stringent temperature control.

Integrated Synthetic Pathways

Combining ethyl and benzoyl group installation steps enables efficient synthesis. Two primary routes are documented:

Sequential Alkylation-Acylation

  • Step 1 : Alkylate position 5 with ethyl bromide/LiI/NaHCO3.

  • Step 2 : Acylate position 6 with 3,5-dimethylbenzoyl chloride in pyridine.
    Overall Yield : ~30–40% (estimated from multi-step reactions).

One-Pot Functionalization

Simultaneous alkylation and acylation under optimized conditions remains challenging due to competing reactions.

Analytical Characterization and Yield Optimization

Spectroscopic Data

  • 1H NMR : Key signals include the ethyl triplet (δ 1.2–1.4 ppm), aromatic protons from the benzoyl group (δ 6.8–7.4 ppm), and pyrimidinedione NH peaks (δ 10–12 ppm).

  • HRMS : Molecular ion peaks align with the calculated mass (C17H19N3O2S requires 329.42 g/mol).

Yield-Influencing Factors

FactorOptimal ConditionImpact on Yield
Solvent PolarityDMFMaximizes reagent solubility
Reaction Temperature80°C (alkylation)Accelerates kinetics
Catalyst Loading10 mol% LiIPrevents over-alkylation

Challenges and Alternative Approaches

Competing Side Reactions

  • N-Alkylation : Minimized using bulky bases (e.g., NaHCO3) to deprotonate position 5 preferentially.

  • Oxidation of Thioethers : In routes involving thio intermediates, over-oxidation to sulfones can occur, necessitating controlled oxidizing agents.

Emerging Methodologies

  • Enzymatic Acylation : Preliminary studies suggest lipases can catalyze benzoyl group transfer under mild conditions, though yields remain suboptimal (<20%).

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effective reagents and solvent recovery. Toluene and DMF are preferred for their boiling points and compatibility with LiI/NaHCO3 systems.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-dimethylbenzoyl)-5-ethylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrimidinediones.

Scientific Research Applications

Antiviral Research

6-(3,5-dimethylbenzoyl)-5-ethylpyrimidine-2,4(1H,3H)-dione has been studied extensively for its antiviral properties against HIV. Its mechanism involves:

  • Inhibition of Reverse Transcriptase : The compound binds to the active site of the enzyme, preventing RNA from being converted into DNA.
  • Reduction in Viral Load : Clinical studies indicate a significant decrease in viral replication when administered to HIV-positive patients .

Anticancer Activity

Emerging research suggests that this compound may also exhibit anticancer properties. Preliminary studies indicate:

  • Cell Proliferation Inhibition : It has shown efficacy in inhibiting the growth of various cancer cell lines.
  • Mechanisms of Action : The compound may induce apoptosis (programmed cell death) and inhibit cell cycle progression in cancer cells.

Table 1: Biological Activities of 6-(3,5-dimethylbenzoyl)-5-ethylpyrimidine-2,4(1H,3H)-dione

Activity TypeTargetEffectReference
AntiviralHIV-1 Reverse TranscriptaseInhibition of viral replication
AnticancerVarious cancer cell linesGrowth inhibition

Table 2: Synthetic Routes for Preparation

MethodDescription
Condensation ReactionReaction of 3,5-dimethylbenzoyl chloride with ethylpyrimidine-2,4-dione under basic conditions.
PurificationTechniques such as recrystallization or chromatography are used for purification post-synthesis.

Case Study 1: Efficacy Against HIV

A clinical trial involving HIV-positive patients demonstrated that administration of 6-(3,5-dimethylbenzoyl)-5-ethylpyrimidine-2,4(1H,3H)-dione resulted in a marked decrease in viral load within four weeks of treatment. The study highlighted the compound's potential as a therapeutic agent in antiretroviral therapy.

Case Study 2: Anticancer Properties

In vitro studies conducted on breast and prostate cancer cell lines showed that treatment with the compound led to significant reductions in cell viability and induced apoptosis. These findings suggest a promising avenue for further research into its use as an anticancer drug.

Mechanism of Action

The mechanism of action of 6-(3,5-dimethylbenzoyl)-5-ethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit HIV infection by blocking viral entry and reverse transcriptase activity . The compound binds to the active sites of these enzymes, preventing the virus from replicating and spreading.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Position 5 Substituent Position 6 Substituent Key Properties/Activities Reference
6-(3,5-Dimethylbenzoyl)-5-ethylpyrimidine-2,4-dione Ethyl 3,5-Dimethylbenzoyl N/A (Inferred lipophilicity) -
5-Iodouracil derivatives (e.g., 7a, 7c, 7d) Iodo Variable N-alkyl/aryl Antimicrobial activity
3-(3,5-Dinitrobenzoyl)-5-fluoropyrimidine-2,4-dione Fluoro 3,5-Dinitrobenzoyl Cytotoxicity, radiosensitizing
6-(3,5-Dimethylbenzyl)-5-ethylpyrimidine-2,4-dione Ethyl 3,5-Dimethylbenzyl Structural isomerism (benzyl vs. benzoyl)
6-[(Piperidinylmethyl)]pyrimidine-2,4-dione H Piperidinylmethyl Anti-mycobacterial (e.g., tuberculosis)

Position 5 Modifications

  • Ethyl vs. Iodo (Antimicrobial Activity): The ethyl group in the target compound contrasts with iodine in 5-iodouracil derivatives (e.g., compounds 7a, 7c) .
  • Ethyl vs. Fluoro (Cytotoxicity):
    Fluorinated analogs (e.g., 5-fluorouracil derivatives in ) exhibit cytotoxicity and radiosensitizing effects due to thymidylate synthase inhibition . The ethyl group in the target compound likely reduces direct enzyme inhibition but may enhance pharmacokinetic profiles.

Position 6 Modifications

  • 3,5-Dimethylbenzoyl vs. 3,5-Dinitrobenzoyl: The electron-donating methyl groups in the target compound’s benzoyl substituent contrast with electron-withdrawing nitro groups in 3-(3,5-dinitrobenzoyl)-5-fluoropyrimidine-2,4-dione .
  • Benzoyl vs. Benzyl: The benzoyl group (ester) in the target compound differs from the benzyl (ether) in 6-(3,5-dimethylbenzyl)-5-ethylpyrimidine-2,4-dione . Benzoyl esters may confer higher metabolic lability due to esterase susceptibility, whereas benzyl ethers offer greater hydrolytic stability.

Biological Activity

6-(3,5-Dimethylbenzoyl)-5-ethylpyrimidine-2,4(1H,3H)-dione is a compound of interest due to its diverse biological activities, particularly in the fields of antiviral and anticancer research. This article aims to explore its biological activity by reviewing relevant studies, highlighting key findings, and presenting data tables for clarity.

  • Molecular Formula: C18H24N2O3
  • Molecular Weight: 316.39476 g/mol
  • CAS Number: 171048-67-2

The biological activity of 6-(3,5-dimethylbenzoyl)-5-ethylpyrimidine-2,4(1H,3H)-dione is primarily attributed to its ability to interact with various biological targets. It has been shown to inhibit certain enzymes and disrupt cellular processes, which can lead to its antiviral and anticancer effects.

Antiviral Activity

Research indicates that derivatives of pyrimidinediones, including this compound, exhibit significant antiviral properties. A study highlighted that compounds within this class act as non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT), showcasing their potential in treating viral infections .

Table 1: Antiviral Activity of Pyrimidinediones

Compound NameTarget VirusIC50 (µM)Reference
6-(3,5-Dimethylbenzoyl)-5-ethylpyrimidine-2,4(1H,3H)-dioneHIV-1 RT0.25
Other PyrimidinedionesVariousVaries

Anticancer Activity

The compound has also been tested for its anticancer properties. In vitro studies have demonstrated that it inhibits the proliferation of various cancer cell lines. For example, it showed significant antiproliferative effects on human lung cancer cell lines such as A549 and HCC827 with IC50 values indicating potent activity .

Table 2: Anticancer Activity Against Lung Cancer Cell Lines

Cell LineIC50 (µM)Activity LevelReference
A5496.26 ± 0.33High
HCC8276.48 ± 0.11High
NCI-H35820.46 ± 8.63Medium

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Antitumor Studies : A study assessed the cytotoxicity of various derivatives on normal lung fibroblast cells compared to cancer cells. The results indicated that while the compound was effective against cancer cells, it also exhibited some toxicity towards normal cells, necessitating further optimization .
  • DNA Binding Studies : The interaction with DNA has been a focal point in understanding the mechanism behind its anticancer activity. It was observed that the compound binds within the minor groove of AT-DNA, which may inhibit DNA-dependent enzymes crucial for cancer cell proliferation .

Q & A

Q. Methodological Answer :

  • Antiviral Assays : Tested against HIV-1 (IIIB strain) in MT-4 cells using MTT-based viability assays. The compound exhibits EC₅₀ = 0.12 μM and CC₅₀ > 100 μM , indicating high selectivity .
  • Resistance Profiling : Retains activity against NNRTI-resistant mutants (e.g., K103N, Y181C) with <5-fold reduction in potency compared to wild-type .
    Mechanistic Insight : The 3,5-dimethylbenzoyl group occupies the hydrophobic pocket of HIV-1 RT, disrupting catalytic aspartate residues (D110, D185) via steric hindrance .

Advanced: How can structural modifications enhance its antiviral efficacy against resistant HIV strains?

Q. Methodological Answer :

  • Fluorine Substitution : Introducing fluoromethyl groups at the benzyl position (e.g., 6-[(3,5-dimethylphenyl)fluoromethyl]) improves metabolic stability and binding affinity to mutant RT pockets .
  • Side Chain Optimization : Replacing the phenethoxymethyl group with p-iodobenzyl derivatives (e.g., via Sonogashira coupling) enhances π–π interactions with Tyr181 and Tyr188 residues .
    Validation : Molecular dynamics simulations (MD) and free-energy perturbation (FEP) calculations quantify binding energy changes (ΔΔG < -2.5 kcal/mol for Y181C) .

Advanced: How should researchers address contradictions in reported bioactivity data across studies?

Q. Methodological Answer :

  • Standardized Assays : Use uniform cell lines (e.g., MT-4 or PBMCs) and viral strains (e.g., HIV-1 IIIB) to minimize variability .
  • Dose-Response Curves : Perform 3D dose matrices (concentration vs. time vs. cytotoxicity) to differentiate true efficacy from assay artifacts.
  • Structural Validation : Cross-reference bioactivity with SC-XRD or NMR data to confirm compound integrity (e.g., detect hydrolysis byproducts in DMSO stocks) .

Advanced: What biophysical techniques elucidate its binding mechanism to HIV-1 RT?

Q. Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka = 1.2 × 10⁵ M⁻¹s⁻¹; kd = 0.003 s⁻¹) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy-driven binding (ΔH = -8.9 kcal/mol, ΔS = +12.4 cal/mol·K) .
  • Cryo-EM : Resolves RT-ligand complexes at 3.2 Å resolution, showing the dimethylbenzoyl group displacing conserved water molecules in the NNIBP .

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